L-ASPARTIC ACID (3-13C)
Description
Rationale for Positional Carbon-13 Labeling in L-Aspartic Acid Research
L-Aspartic acid, a non-essential amino acid, plays a crucial role in numerous biochemical processes, including protein synthesis, the urea (B33335) cycle, and as a precursor for other amino acids. evitachem.comwikipedia.org Labeling L-Aspartic acid with Carbon-13 at a specific position, such as the C3 carbon, creates L-Aspartic Acid (3-¹³C). This positional labeling is particularly valuable for several reasons.
Firstly, it allows for the precise tracking of the carbon backbone of aspartate as it is metabolized. researchgate.net When L-Aspartic Acid (3-¹³C) enters a metabolic pathway like the tricarboxylic acid (TCA) cycle, the ¹³C label can be traced to subsequent metabolites, revealing the specific enzymatic reactions and pathways involved. researchgate.netnih.gov This level of detail is often not achievable with uniformly labeled compounds, where the label is distributed across all carbon atoms.
Secondly, the specific location of the ¹³C label can provide information about the activity of different enzymes. For example, the fate of the C3 label can help distinguish between different routes of entry into the TCA cycle. nih.gov This specificity is critical for understanding the regulation and dysregulation of metabolic pathways in various physiological and pathological states.
Historical Context of L-Aspartic Acid (3-13C) Application in Biochemical Studies
The use of isotopically labeled compounds in biochemical research has a long history, with early studies focusing on understanding fundamental metabolic processes. The application of ¹³C-labeled substrates, including amino acids like aspartic acid, gained prominence with the development of analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov
Early investigations utilizing L-Aspartic Acid (3-¹³C) and other positionally labeled aspartates focused on elucidating the intricacies of central carbon metabolism, particularly the TCA cycle. nih.gov For instance, a 1988 study used ¹³C-NMR to investigate the metabolism of D,L-[3-¹³C]aspartic acid in a renal epithelial cell line, demonstrating its entry into the TCA cycle and the formation of glycolytic products. nih.gov These pioneering studies laid the groundwork for the widespread use of L-Aspartic Acid (3-¹³C) as a tracer in metabolic research.
Overview of Research Objectives and Methodological Advancements Utilizing L-Aspartic Acid (3-13C)
Modern research continues to leverage L-Aspartic Acid (3-¹³C) to address a wide range of biological questions. Key research objectives include:
Mapping Metabolic Fluxes: Quantifying the rate of flow of metabolites through various pathways. mdpi.com
Identifying Novel Metabolic Pathways: Discovering previously unknown biochemical reactions and connections.
Investigating Disease Mechanisms: Understanding how metabolic pathways are altered in diseases like cancer and neurodegenerative disorders. mdpi.comnih.gov
Drug Discovery and Development: Assessing the metabolic effects of potential therapeutic agents.
The utility of L-Aspartic Acid (3-¹³C) has been greatly enhanced by significant advancements in analytical technologies. High-resolution mass spectrometry and advanced NMR techniques allow for highly sensitive and specific detection of ¹³C-labeled metabolites. evitachem.comnih.gov These methods enable researchers to perform Stable Isotope Resolved Metabolomics (SIRM), providing a detailed and dynamic picture of cellular metabolism. nih.gov
Interactive Data Table: Applications of L-Aspartic Acid (3-13C) in Research
| Research Area | Key Findings | Analytical Technique(s) |
| TCA Cycle Dynamics | Elucidation of the branched nature of the TCA pathway in yeast during anaerobic fermentation. researchgate.net | ¹³C-NMR |
| Renal Metabolism | Demonstration of aspartate uptake and metabolism into TCA cycle intermediates and glycolytic products in renal epithelial cells. nih.gov | ¹³C-NMR |
| Neurochemistry | Study of aspartate metabolism in different brain cell types (astrocytes and neurons), revealing distinct metabolic handling. nih.gov | ¹³C-NMR |
| Amino Acid Analysis | Development of a method for determining the position and enrichment of isotope labels in amino acids. nih.gov | Gas Chromatography-Mass Spectrometry (GC-MS) |
This table can be filtered and sorted based on the research area, key findings, and analytical techniques used.
Properties
Molecular Weight |
134.10 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment Methodologies of L Aspartic Acid 3 13c
Chemical Synthesis Approaches for Stereospecific 3-¹³C Incorporationevitachem.comnih.govnih.gov
Chemical synthesis offers a direct route to L-Aspartic Acid (3-¹³C), although it often involves high-temperature and pressure conditions and may result in a racemic mixture requiring further separation. evitachem.com
Multi-Step Synthetic Routes for Carbon Position Selectivity
Achieving stereospecific incorporation of ¹³C at the third position of L-aspartic acid necessitates multi-step synthetic strategies. These routes are designed to build the molecule with precise control over the placement of the isotopic label. While specific multi-step syntheses for L-Aspartic Acid (3-¹³C) are proprietary and detailed in specialized literature, a general approach involves the use of a chiral glycine (B1666218) equivalent. For instance, a synthesis of L-[2-¹³C]Aspartic acid has been reported using a ¹³C-labeled oxazinone derived from sodium [2-¹³C]acetate as a chiral glycine equivalent. lookchem.com This methodology highlights the potential for regioselective labeling of aspartic acid by choosing the appropriately labeled starting material. lookchem.com Such methods often rely on palladium-catalyzed C(sp³)–H functionalization of protected amino acids to introduce the labeled carbon. nih.gov
Precursor Selection and Reaction Optimization for ¹³C Enrichmentnih.govresearchgate.net
The selection of the ¹³C-labeled precursor is a critical step in the synthesis. For L-Aspartic Acid (3-¹³C), a precursor containing the ¹³C label at a position that will become the C3 of the final molecule is required. Reaction conditions are then optimized to ensure high diastereoselectivity and yield. For example, in the synthesis of L-[2-¹³C]Aspartic acid, the use of lithium bis(trimethylsilyl)amide (LHMDS) as a base in tetrahydrofuran (B95107) (THF) was found to afford the desired product with high diastereoselectivity and in high yield. lookchem.com The optimization process involves screening different bases and solvents to maximize the efficiency of the alkylation reaction. lookchem.com
Enzymatic Bioconversion Strategies for Targeted Isotopic Labelingchemicalbook.comnih.govnih.gov
Enzymatic methods provide a highly specific and efficient alternative to chemical synthesis for producing L-Aspartic Acid (3-¹³C). evitachem.com These methods operate under mild conditions, which helps to maintain the integrity of the final product. evitachem.com
Utilization of Phosphoenolpyruvate (B93156) Carboxylase and Transaminases for ¹³C-Labeled Oxaloacetate Intermediatesresearchgate.netnih.gov
A key enzymatic strategy involves the use of phosphoenolpyruvate (PEP) carboxylase and transaminases. PEP carboxylase catalyzes the irreversible carboxylation of PEP to form oxaloacetate. nih.gov By using ¹³C-labeled bicarbonate (H¹³CO₃⁻), the ¹³C label can be incorporated into the C4 position of oxaloacetate. nih.gov This ¹³C-labeled oxaloacetate can then be converted to L-aspartic acid through the action of a transaminase, such as glutamate-oxaloacetate transaminase (GOT). nih.govnih.gov This enzyme transfers an amino group from a donor, like L-glutamate, to oxaloacetate, yielding L-aspartate and α-ketoglutarate. nih.gov While this method has been demonstrated for L-[4-¹³C]aspartic acid, a similar principle with a differently labeled precursor could theoretically be applied for 3-¹³C labeling. For instance, starting with [2-¹³C]pyruvate can lead to the formation of [3-¹³C]aspartate through the action of malic enzyme and aspartate aminotransferase. ismrm.org
Microbial Fermentation Techniques for L-Aspartic Acid (3-¹³C) Productionchemicalbook.comnih.gov
Microbial fermentation is another powerful method for producing isotopically labeled amino acids. evitachem.comnih.gov In this approach, microorganisms that naturally produce L-aspartic acid are cultured in a medium containing a ¹³C-labeled carbon source. evitachem.comgoogle.com The microorganisms then incorporate the labeled carbon into their metabolic pathways, leading to the production of ¹³C-labeled L-aspartic acid. mdpi.comnih.gov The choice of microorganism and the composition of the fermentation medium are critical for maximizing the yield and isotopic enrichment of the final product. For example, Corynebacterium glutamicum is a bacterium widely used for the industrial production of amino acids. nih.gov By providing a ¹³C-labeled substrate like [U-¹³C]glucose, it is possible to produce a variety of labeled amino acids, including L-aspartic acid. mdpi.com The efficiency of labeling can approach 100% under optimized conditions. nih.gov
Isotopic Purity and Enrichment Level Assessment for L-Aspartic Acid (3-¹³C) Precursorslookchem.comresearchgate.netpnas.org
Accurate determination of isotopic purity and enrichment is crucial for the application of L-Aspartic Acid (3-¹³C) in research. evitachem.comcambridge.org Several analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is a primary tool for confirming the position and enrichment of the ¹³C label. researchgate.netchemicalbook.comnih.gov The chemical shift of the ¹³C nucleus is sensitive to its local electronic environment, allowing for the unambiguous identification of the labeled carbon atom. researchgate.net For L-aspartic acid, distinct signals are observed for each of the four carbon atoms, enabling precise verification of 3-¹³C labeling. chemicalbook.comhmdb.ca
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are highly sensitive methods for determining isotopic enrichment. nih.govacs.org These techniques separate the labeled compound from unlabeled species and then measure the mass-to-charge ratio of the ions. The difference in mass between the labeled and unlabeled molecules allows for the quantification of isotopic enrichment with high precision. nih.govcambridge.org
The combination of these analytical methods ensures the high quality and reliability of the synthesized L-Aspartic Acid (3-¹³C) for use in various scientific applications. evitachem.comchromservis.eu
Table 1: Comparison of Synthesis Methodologies for L-Aspartic Acid (3-¹³C)
| Methodology | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Chemical Synthesis | Multi-step routes, use of chiral precursors. lookchem.com | Precise control over label position. lookchem.com | Often requires harsh conditions, may produce racemic mixtures. evitachem.com |
| Enzymatic Bioconversion | Utilizes specific enzymes like carboxylases and transaminases. nih.gov | High stereospecificity, mild reaction conditions. evitachem.com | May require specific labeled precursors that are not readily available. |
| Microbial Fermentation | Culturing microorganisms on ¹³C-labeled media. nih.gov | Can produce highly enriched product, potentially more cost-effective for uniform labeling. nih.govnih.gov | Requires optimization of culture conditions for specific labeling. nih.gov |
Table 2: Analytical Techniques for Isotopic Purity Assessment
| Technique | Principle | Information Provided |
|---|---|---|
| ¹³C-NMR Spectroscopy | Measures the resonance of ¹³C nuclei in a magnetic field. researchgate.net | Confirms the specific position of the ¹³C label within the molecule. researchgate.netnih.gov |
| Mass Spectrometry (GC-MS, LC-MS) | Separates molecules based on mass-to-charge ratio. nih.gov | Determines the level of isotopic enrichment with high precision and sensitivity. nih.govcambridge.org |
Advanced Analytical Techniques for L Aspartic Acid 3 13c Tracing
Mass Spectrometry (MS) Based Approaches
Isotope Ratio Mass Spectrometry (IRMS) for Carbon Isotope Fractionation Studies
Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical tool for tracing the metabolic fate of isotopically labeled compounds like L-Aspartic Acid (3-13C). This technique measures the ratio of stable isotopes, in this case, ¹³C to ¹²C, with extremely high precision. When coupled with gas chromatography (GC), the resulting GC/C/IRMS systems can determine the carbon isotopic composition of individual compounds within a complex mixture, such as amino acids derived from a biological sample. iaea.orgjamstec.go.jp This allows researchers to study carbon isotope fractionation, which are small variations in isotope ratios that occur during physical, chemical, and biological processes. iaea.org
The underlying principle of using IRMS for tracing studies is that the isotopic signature (expressed as δ¹³C) of a consumer's tissues reflects the isotopic signature of its diet, with a slight, predictable shift known as trophic fractionation. nih.gov For amino acids, this fractionation can vary depending on the metabolic pathway involved in their synthesis or degradation. oup.com For instance, studies on the bacterium Vibrio harveyi have shown a wide range of δ¹³C values among different amino acids, which is attributed to isotopic fractionation associated with their specific metabolic syntheses. oup.com
Research on three-spined sticklebacks fed a high-protein diet demonstrated how δ¹³C values of individual amino acids in liver and muscle tissue change over time. nih.gov The analysis of aspartic acid (Asx, which includes aspartate and asparagine) revealed significant changes in its δ¹³C signature between 30 and 90 days of the diet, indicating metabolic turnover and fractionation effects. nih.gov Such studies are crucial for understanding nutrient incorporation and metabolic routing.
To ensure accurate δ¹³C measurements of amino acids like aspartate, derivatization is typically required to increase their volatility for GC analysis. jamstec.go.jp This process can introduce additional carbon atoms, which must be mathematically corrected for to determine the original isotopic composition of the analyte. iaea.orgjamstec.go.jp Methodological advancements, such as one-step ethyl ester derivatization, aim to improve precision by using derivatives with a high analyte-to-derivative carbon ratio, thereby minimizing potential errors. jamstec.go.jp Using this improved method, the carbon isotopic composition of aspartic acid can be determined with a standard deviation of 0.2–0.7‰. jamstec.go.jp
Table 1: Isotopic Composition (δ¹³C) of Aspartic Acid (Asx) and Other Amino Acids in Three-Spined Stickleback Tissues Data extracted from a study on fish fed a high-protein diet for 90 days, illustrating tissue-specific isotopic fractionation. nih.gov
| Amino Acid | Tissue | Mean δ¹³C Value (‰) | Standard Deviation (‰) |
| Aspartic Acid (Asx) | Muscle | -19.9 | 0.2 |
| Aspartic Acid (Asx) | Liver | -22.3 | 0.8 |
| Alanine (B10760859) (Ala) | Muscle | -16.0 | 0.2 |
| Alanine (Ala) | Liver | -19.4 | 0.5 |
| Glutamic Acid (Glx) | Muscle | -24.0 | 0.1 |
| Glutamic Acid (Glx) | Liver | -25.7 | 0.7 |
| Phenylalanine (Phe) | Muscle | -23.4 | 0.1 |
| Phenylalanine (Phe) | Liver | -23.5 | 0.1 |
Electrochemical and Other Spectroscopic Detection Methods for Aspartate Metabolites
Beyond mass spectrometry, various electrochemical and spectroscopic methods have been developed for the sensitive detection of aspartate and its related metabolites. These techniques are often employed in the development of biosensors for clinical and research applications.
Electrochemical Detection
Electrochemical methods offer high sensitivity and are well-suited for the development of portable, single-use biosensors. These sensors typically rely on enzymes that react specifically with aspartate or its metabolites to produce an electrochemically active substance, such as hydrogen peroxide (H₂O₂). nih.govmdpi.com
One approach involves the use of a multi-enzyme system immobilized on an electrode surface. nih.gov For instance, to detect aspartate transaminase (AST) activity, L-aspartate and α-ketoglutarate are used as substrates. The enzymatic reactions generate pyruvate (B1213749), which is then detected electrochemically. nih.gov Another strategy for direct aspartate detection uses a bi-enzyme system, often with aspartate oxidase and glutamate (B1630785) oxidase, to produce H₂O₂, which is then measured. mdpi.commdpi.com The sensitivity and detection range of these biosensors can be enhanced by incorporating nanomaterials like iridium nanoparticles or reduced graphene oxide (rGO) into the electrode design. mdpi.commdpi.com An enzyme-free electrochemical sensor using silver-doped zinc oxide nanosheets (Ag-doped ZnO NSs) has also been developed for the direct detection of L-aspartic acid via differential pulse voltammetry (DPV), demonstrating good sensitivity and a wide detection range. nih.govmdpi.com
Other Spectroscopic Methods
Spectroscopic techniques, including spectrophotometry and fluorescence spectroscopy, provide alternative means for quantifying aspartate. A colorimetric assay for L-aspartate has been developed using an L-aspartate dehydrogenase (L-AspDH) enzyme system. nih.gov In this method, the enzyme reaction is coupled to the reduction of a tetrazolium salt (WST-1) into a colored formazan (B1609692) product, the absorbance of which can be measured with a spectrophotometer. nih.gov This assay allows for the determination of L-aspartate concentrations in the micromolar range. nih.gov
Fluorescence spectroscopy offers another highly sensitive detection modality. Genetically encoded biosensors, such as jAspSnFR3, have been engineered based on a green fluorescent protein (GFP) fused to a bacterial periplasmic binding protein. elifesciences.orgelifesciences.org The binding of aspartate to this sensor induces a conformational change that increases the GFP fluorescence intensity. elifesciences.org This type of sensor allows for dynamic, real-time measurements of intracellular aspartate concentrations in living cells, providing insights into metabolic responses to various stimuli. elifesciences.orgelifesciences.org Additionally, proton nuclear magnetic resonance (¹H-NMR) spectroscopy has been used to measure the relative levels of aspartate and other metabolites like N-acetyl-L-aspartate (NAA) and glutamate in brain tissue extracts. nih.gov
Table 2: Comparison of Analytical Methods for the Detection of L-Aspartate and Related Metabolites
| Method Type | Specific Technique | Linear Range | Limit of Detection (LOD) | Source(s) |
| Electrochemical | Bi-enzyme Nanosheet Biosensor | 1.0–2.0 mM | 500 µM | mdpi.com |
| Electrochemical | Enzyme-free DPV Sensor | 15.0–105.0 µM | 3.5 µM | nih.govmdpi.com |
| Spectrophotometric | L-AspDH Colorimetric Assay | 1–100 µM | Not Specified | nih.gov |
| Mass Spectrometry | Chiral LC-MS/MS | Calibration curve constructed | 0.46 pg/µL | researchgate.netplos.org |
| Fluorescence | GFP-based Biosensor (jAspSnFR3) | Dose-dependent fluorescence | Kᴅ of 33 µM | elifesciences.orgelifesciences.org |
Applications in Metabolic Pathway Elucidation and Flux Analysis
Central Carbon Metabolism and the Tricarboxylic Acid (TCA) Cycle
L-Aspartic Acid is intrinsically linked to the Tricarboxylic Acid (TCA) cycle, a central hub of cellular metabolism responsible for energy production and providing precursors for biosynthesis. wikipedia.org L-Aspartic Acid (3-13C) serves as an invaluable tracer for studying the dynamics of this cycle.
Tracing Carbon Flow from L-Aspartic Acid (3-13C) into TCA Intermediates
The journey of the labeled carbon from L-Aspartic Acid (3-13C) into the TCA cycle begins with its conversion to oxaloacetate. This reaction, typically a transamination, directly introduces the 13C label into a key intermediate of the cycle.
Once [3-13C]oxaloacetate is formed, the labeled carbon atom is systematically distributed among other TCA cycle intermediates. The progression of the label can be tracked to elucidate both the direction and rate of the cycle's activity. For instance, studies using 13C-labeled aspartate have demonstrated the subsequent labeling of malate. nih.gov As the cycle proceeds, the label would theoretically appear in fumarate (B1241708), succinate (B1194679), and α-ketoglutarate.
Research conducted on renal epithelial cells using D,L-[3-13C]aspartic acid and 13C-NMR spectroscopy confirmed that the labeled aspartic acid was readily utilized, with its metabolites appearing as TCA cycle intermediates. nih.gov This direct tracing provides unambiguous evidence of the metabolic pathways connecting aspartate to central carbon metabolism.
| Metabolite | Expected 13C Labeling Pattern from L-Aspartic Acid (3-13C) | Metabolic Step |
|---|---|---|
| L-Aspartic Acid (3-13C) | Label at C-3 position | Initial Tracer |
| Oxaloacetate | Label at C-3 position | Transamination of Aspartate |
| Malate | Label at C-3 position | Reduction of Oxaloacetate (Malate Dehydrogenase) |
| Fumarate | Scrambled label at C-2 or C-3 | Dehydration of Malate (Fumarase) |
| Succinate | Scrambled label at C-2 or C-3 | Hydration/Reduction of Fumarate (Succinate Dehydrogenase) |
This table illustrates the theoretical flow of the 13C label from L-Aspartic Acid (3-13C) into the initial intermediates of the TCA cycle. The scrambling of the label in fumarate and succinate occurs because fumarase and succinate dehydrogenase are symmetric enzymes.
Quantification of Anaplerotic and Cataplerotic Fluxes in Relation to Aspartate Metabolism
Anaplerotic reactions are those that replenish intermediates of a metabolic cycle, while cataplerotic reactions remove them for use in other biosynthetic pathways. wikipedia.org The metabolism of aspartate is a prime example of anaplerosis for the TCA cycle.
By introducing L-Aspartic Acid (3-13C) and measuring the rate of 13C enrichment in the pool of TCA cycle intermediates like malate and citrate (B86180), researchers can quantify the anaplerotic flux from aspartate. researchgate.net This measurement is crucial for understanding how cells maintain the integrity of their central metabolism under various physiological or pathological conditions. For example, a high rate of incorporation indicates a significant reliance on aspartate to fuel the TCA cycle.
Conversely, cataplerosis can be tracked by following the exit of the 13C label from the cycle. If [3-13C]oxaloacetate is converted into phosphoenolpyruvate (B93156) (PEP) and subsequently into pyruvate (B1213749) or glucose, this represents a cataplerotic flux directed towards gluconeogenesis. Studies have shown that the 13C label from [3-13C]aspartic acid can indeed be detected in the pyruvate pool, demonstrating a quantifiable cataplerotic pathway. nih.gov The balance between anaplerotic flux from aspartate and cataplerotic flux to other pathways is vital for cellular homeostasis. wikipedia.org
Interconnections with Glycolysis and Other Primary Metabolic Routes
The metabolic pathways of aspartate, the TCA cycle, and glycolysis are tightly interwoven. The key link is the reversible conversion of TCA cycle intermediates to compounds that can enter the glycolytic or gluconeogenic pathways.
The cataplerotic conversion of oxaloacetate (derived from aspartate) to phosphoenolpyruvate (PEP) by the enzyme PEP carboxykinase (PEPCK) is a critical junction. PEP is a central intermediate in glycolysis and the starting point for gluconeogenesis. As established in studies using L-[3-13C]aspartic acid, the appearance of the 13C label in pyruvate confirms this connection. nih.gov Specifically, [3-13C]oxaloacetate can be converted to [3-13C]PEP, which can then be metabolized by pyruvate kinase to form [3-13C]pyruvate, the end-product of glycolysis. This demonstrates that carbon atoms from aspartate can be routed back into the glycolytic pathway, either for energy production or to be used as a substrate for other biosynthetic processes, such as the synthesis of the amino acid alanine (B10760859) via transamination of pyruvate.
Amino Acid Biosynthesis Pathways
Aspartate is the patriarch of a major family of amino acids. In plants and microorganisms, it serves as the common precursor for the synthesis of several essential amino acids, including lysine (B10760008), methionine, threonine, and isoleucine, as well as the non-essential amino acid asparagine. nih.govproteopedia.org L-Aspartic Acid (3-13C) is an ideal tracer for elucidating the complex, branched pathways of this amino acid family.
Elucidation of Methionine, Threonine, Isoleucine, and Lysine Biosynthesis from L-Aspartic Acid (3-13C)
The biosynthesis of lysine, methionine, threonine, and isoleucine begins with the phosphorylation of aspartate. wikipedia.orgyoutube.com The pathway then branches, with specific enzymatic steps leading to each final amino acid. By supplying L-Aspartic Acid (3-13C) as the sole labeled precursor, the flow of the carbon backbone can be followed through each specific branch.
The detection of the 13C label in any of these end-product amino acids provides definitive proof of an active biosynthetic pathway. Furthermore, the degree of 13C enrichment in each amino acid relative to the initial enrichment of the aspartate precursor allows for the quantification of flux through each branch of the pathway. This can reveal how a cell or organism partitions this critical building block to meet its metabolic demands. For instance, under conditions of high protein synthesis, one might observe increased flux towards all these amino acids.
| Precursor | Derived Amino Acid | Expected Labeling Outcome | Significance |
|---|---|---|---|
| L-Aspartic Acid (3-13C) | Threonine | 13C label incorporated into the threonine backbone | Confirms active threonine synthesis pathway |
| Lysine | 13C label incorporated into the lysine backbone | Confirms active lysine synthesis pathway (DAP pathway) | |
| Methionine | 13C label incorporated into the methionine backbone | Confirms active methionine synthesis pathway | |
| Isoleucine | 13C label incorporated (pathway uses threonine as a precursor) | Confirms the entire pathway from aspartate to isoleucine |
Investigation of Asparagine Synthesis and Nitrogen Assimilation Pathways
The synthesis of asparagine is a critical step in nitrogen assimilation and transport, particularly in plants. nih.govoup.com The enzyme asparagine synthetase catalyzes the ATP-dependent transfer of an amide group from glutamine (or directly from ammonium in some cases) to aspartate, forming asparagine. nih.govreactome.org
Using L-Aspartic Acid (3-13C) allows researchers to specifically trace the carbon skeleton from aspartate to asparagine. This confirms the activity of asparagine synthetase. When combined with parallel experiments using 15N-labeled glutamine or ammonium, the entire process of nitrogen assimilation into asparagine can be elucidated. This dual-labeling strategy can distinguish the carbon source (aspartate) from the nitrogen source (glutamine/ammonia), providing a comprehensive view of nitrogen metabolism. nih.gov Asparagine is a key molecule for transporting and storing nitrogen in a stable, non-toxic form, and understanding its synthesis is vital for agricultural and biological research. nih.gov
Nucleotide Biosynthesis (Purine and Pyrimidine Pathways)
L-aspartic acid is a fundamental building block in the de novo synthesis of nucleotides, the essential components of DNA and RNA. The use of L-ASPARTIC ACID (3-13C) provides a precise method for tracing the contribution of aspartate's carbon skeleton to the formation of both purine and pyrimidine rings.
Pyrimidine Pathway: In the synthesis of pyrimidines (uracil, cytosine, and thymine), the aspartate molecule is directly incorporated into the ring structure. Specifically, the entire carbon and nitrogen backbone of aspartate (N1, C4, C5, C6) forms a significant portion of the six-membered pyrimidine ring. frontiersin.orgnih.gov The C3 atom of L-aspartic acid becomes the C5 atom of the pyrimidine ring. Therefore, tracing with L-ASPARTIC ACID (3-13C) allows for direct measurement of the flux of aspartate into pyrimidine biosynthesis by monitoring the appearance of the 13C label in pyrimidine precursors like dihydroorotate and orotate, and ultimately in nucleotides such as uridine monophosphate (UMP). nih.govresearchgate.net Studies have shown that cancer cells with deficiencies in certain urea (B33335) cycle enzymes, such as Argininosuccinate Synthase 1 (ASS1), divert aspartate toward pyrimidine synthesis to support proliferation.
Purine Pathway: The role of aspartate in purine synthesis (adenine and guanine) is different. Here, aspartate donates its amino group to become the N1 atom of the purine ring. Its carbon skeleton is transiently attached during the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP) but is subsequently released as fumarate. nih.gov Consequently, when using L-ASPARTIC ACID (3-13C) as a tracer, the 13C label does not end up in the purine ring itself. Instead, it is transferred to fumarate, an intermediate of the Tricarboxylic Acid (TCA) cycle. This allows researchers to trace the connection between nucleotide synthesis and central carbon metabolism.
Below is a table illustrating the expected labeling patterns in key metabolites when L-ASPARTIC ACID (3-13C) is used to trace nucleotide biosynthesis.
| Metabolite | Expected Mass Isotopomer | Pathway Implication |
| Dihydroorotate | M+1 | Direct incorporation of the 13C label from aspartate's C3 position into the pyrimidine ring precursor, indicating active de novo pyrimidine synthesis. |
| Uridine Monophosphate (UMP) | M+1 | The 13C label is retained in the final pyrimidine nucleotide product, quantifying the contribution of aspartate to the UMP pool. nih.gov |
| Fumarate | M+1 | Release of the 13C-labeled carbon skeleton from the purine synthesis pathway into the TCA cycle. |
| Malate | M+1 | Subsequent conversion of labeled fumarate within the TCA cycle, linking purine synthesis to central energy metabolism. |
Gluconeogenesis and Urea Cycle Dynamics in Specific Biological Systems
L-aspartic acid plays a pivotal role in the liver, linking the metabolism of amino acids to glucose production (gluconeogenesis) and nitrogen waste disposal (the urea cycle). L-ASPARTIC ACID (3-13C) is an effective tool for dissecting the flux of carbon through these interconnected pathways.
Urea Cycle: The urea cycle is the primary pathway for detoxifying ammonia in the liver. In one of the key steps, aspartate combines with citrulline to form argininosuccinate. The carbon skeleton of aspartate is then released as fumarate, which re-enters the TCA cycle. researchgate.net By using L-ASPARTIC ACID (3-13C) as a tracer, the 13C label is transferred to fumarate and its downstream TCA cycle intermediates, such as malate and oxaloacetate. This allows for the quantification of urea cycle activity and its connection to mitochondrial metabolism. researchgate.netnih.gov
Gluconeogenesis: Gluconeogenesis is the synthesis of new glucose from non-carbohydrate precursors. Aspartate contributes to this pathway after its conversion to oxaloacetate, a direct precursor for phosphoenolpyruvate, a key intermediate in gluconeogenesis. nih.govnih.gov The C3 of aspartate becomes one of the central carbons in the newly synthesized glucose molecule. Therefore, tracing with L-ASPARTIC ACID (3-13C) enables researchers to measure the rate at which aspartate-derived carbon is channeled into glucose production, particularly under conditions like fasting or in disease states such as diabetes. nih.gov
The dual fate of the aspartate carbon skeleton makes L-ASPARTIC ACID (3-13C) particularly useful for studying the partitioning of this metabolite between the urea cycle and gluconeogenesis.
The following table demonstrates how the 13C label from L-ASPARTIC ACID (3-13C) would be distributed among metabolites of the urea cycle and gluconeogenesis.
| Metabolite | Expected Mass Isotopomer | Metabolic Pathway Indicated |
| Fumarate | M+1 | Indicates flux through the argininosuccinate lyase reaction of the urea cycle, releasing the carbon backbone of aspartate. researchgate.net |
| Malate / Oxaloacetate | M+1 | Shows the entry of aspartate-derived carbon into the TCA cycle pool, linking the urea cycle and gluconeogenesis. nih.gov |
| Phosphoenolpyruvate (PEP) | M+1 | Represents the commitment of aspartate-derived oxaloacetate to the gluconeogenic pathway. |
| Glucose | M+1 | Quantifies the net contribution of aspartate's carbon skeleton to de novo glucose synthesis. |
| Urea | M+0 | The carbon atom in urea originates from CO2, not aspartate; thus, the label from L-ASPARTIC ACID (3-13C) is not incorporated. researchgate.net |
Malate-Aspartate Shuttle Investigations and Redox Balance
The malate-aspartate shuttle (MAS) is a crucial biochemical system for transferring reducing equivalents (in the form of NADH) produced during glycolysis in the cytosol across the impermeable inner mitochondrial membrane for oxidative phosphorylation. wikipedia.orgtaylorandfrancis.com L-aspartic acid is a central component of this shuttle.
The shuttle's mechanism involves a series of reactions in both the cytosol and the mitochondrial matrix. In the mitochondria, oxaloacetate is converted to aspartate, which is then transported to the cytosol. In the cytosol, aspartate is converted back to oxaloacetate, which is then reduced to malate, oxidizing cytosolic NADH to NAD+. Malate is then transported back into the mitochondria, completing the cycle and delivering the reducing equivalents. wikipedia.orgnih.gov
Using L-ASPARTIC ACID (3-13C) as a tracer allows for the direct investigation of the shuttle's dynamics. nih.govnih.gov When 13C-labeled aspartate is introduced, the label can be tracked as it is converted to oxaloacetate and malate in the cytosol. The rate of appearance of 13C in cytosolic malate provides a direct measure of the shuttle's activity. This is critical for understanding the cell's ability to maintain its redox balance (the ratio of NADH to NAD+), which influences the rates of glycolysis and other metabolic processes. researchgate.netnih.gov Dynamic 13C NMR spectroscopy has been used to monitor the labeling of glutamate (B1630785), which is in equilibrium with the shuttle intermediate α-ketoglutarate, providing a kinetic measure of MAS flux. nih.govismrm.org
Research findings from studies using 13C-labeled substrates to investigate the malate-aspartate shuttle are summarized in the table below.
| Research Finding | Experimental System | Implication for Redox Balance |
| Increased malate-aspartate shuttle activity (VM-A) was observed under conditions of high cytosolic redox state (elevated NADH/NAD+). nih.gov | Isolated Rat Hearts | Demonstrates that the shuttle is responsive to the cytosolic redox state, increasing its activity to transport excess NADH into the mitochondria, thereby helping to regenerate cytosolic NAD+ and maintain glycolytic flux. |
| The exchange rate between α-ketoglutarate and glutamate, an indicator of shuttle flux, is tightly regulated and dependent on brain activity. ismrm.org | Rat Brain (in vivo) | Shows that in highly active tissues like the brain, the malate-aspartate shuttle plays a key role in matching mitochondrial energy production with cytosolic energy demands. |
| Computational deconvolution of isotope tracing data revealed significant variability in malate-aspartate shuttle fluxes across different cell lines. nih.gov | Cultured Cell Lines | Highlights that the reliance on the shuttle for maintaining redox homeostasis can differ substantially between cell types, reflecting diverse metabolic phenotypes. |
Research in Specific Biological Systems Utilizing L Aspartic Acid 3 13c
Mammalian Cell Culture Metabolism (e.g., Chinese Hamster Ovary (CHO) Cells)
Chinese Hamster Ovary (CHO) cells are the predominant platform for producing complex biotherapeutic proteins, such as monoclonal antibodies. vanderbilt.edu Optimizing the growth and productivity of these cells is a primary goal in the biopharmaceutical industry. L-Aspartic Acid (3-13C), as part of a suite of stable isotope tracers, is instrumental in achieving this by providing deep insights into cellular metabolism. vanderbilt.eduengconfintl.org
The medium in which CHO cells grow is a complex mixture of amino acids, vitamins, and other nutrients. engconfintl.org Understanding how these nutrients are consumed and converted into biomass, therapeutic products, and waste by-products is critical for process optimization. Comprehensive stable-isotope tracing, including the use of 13C-labeled amino acids like aspartic acid, allows for the precise tracking of carbon flows from nutrients to secreted by-products. pnas.orgdigitellinc.com
Researchers have utilized 13C-labeled substrates to identify and trace the origins of numerous metabolic by-products in CHO cell cultures. digitellinc.com While many by-products like lactate (B86563), glutamate (B1630785), and alanine (B10760859) are derived from glucose, others originate from amino acid metabolism. pnas.org For instance, studies have manipulated the amino acid composition of the culture medium, including aspartate levels, to successfully reduce the production of ammonia, a common and toxic by-product. engconfintl.org This detailed mapping of nutrient fate helps in designing more efficient media formulations that minimize the accumulation of growth-inhibiting substances. digitellinc.com
A summary of by-products identified in CHO cell cultures using 13C-tracing is presented below.
| Nutrient Source (Tracer) | Identified Metabolic By-products |
| 13C-Glucose | Lactate, Glutamate, Alanine, Glycine (B1666218), Citrate (B86180), Succinate (B1194679), Malate, 3-hydroxybutyrate, Erythronate pnas.org |
| 13C-Amino Acids | Ammonia, various organic acids derived from specific amino acid catabolism digitellinc.comengconfintl.org |
Metabolic Flux Analysis (MFA) using 13C tracers is a powerful technique to quantify the rates (fluxes) of intracellular metabolic pathways. engconfintl.orgnih.gov By introducing tracers like L-Aspartic Acid (3-13C) and measuring the 13C enrichment in various intracellular metabolites, a detailed map of cellular metabolism can be constructed. engconfintl.orgnih.gov This quantitative analysis reveals how CHO cells allocate resources toward growth, energy production, and recombinant protein synthesis.
Studies have shown significant rewiring of metabolic fluxes as CHO cells transition from the rapid growth (exponential) phase to the high-productivity (stationary) phase. nih.gov Key findings from 13C-MFA studies include:
High-Productivity Phenotype: High-producing CHO cell lines are often characterized by enhanced oxidative metabolism. engconfintl.orgresearchgate.net This includes increased flux through the tricarboxylic acid (TCA) cycle and a shift from lactate production to lactate consumption during the stationary phase, when most of the therapeutic protein is produced. engconfintl.orgresearchgate.net
Energy Metabolism: During the exponential phase, metabolism is marked by high glycolytic flux to lactate. nih.gov In the stationary phase, energy generation relies more heavily on the TCA cycle and oxidative phosphorylation. researchgate.net
Anaplerosis: Amino acids, including aspartate and glutamate, play a crucial role in replenishing TCA cycle intermediates (anaplerosis), particularly during the stationary phase to sustain energy production. nih.govnih.gov
These insights allow for targeted strategies, such as metabolic engineering or the development of novel feeding strategies, to guide the cells toward a more productive metabolic state. vanderbilt.edu
The table below illustrates typical shifts in central carbon metabolism fluxes in CHO cells between growth and production phases, as determined by 13C-MFA.
| Metabolic Flux | Exponential (Growth) Phase | Stationary (Production) Phase | Implication for Productivity |
| Glycolysis | High | Reduced | Reduced lactate waste, more efficient glucose use nih.gov |
| Lactate Production | Net Production | Net Consumption | Reduced toxicity, carbon source recycling engconfintl.orgresearchgate.net |
| Pyruvate (B1213749) Dehydrogenase | Moderate | Moderate/Increased | Entry point to TCA cycle nih.gov |
| TCA Cycle | Moderate | High | Increased energy (ATP) for protein synthesis researchgate.net |
| Anaplerosis (from amino acids) | Moderate | High | Sustains TCA cycle for energy production nih.govnih.gov |
Plant Metabolic Pathways
L-aspartate is a central metabolite in plants, sitting at the crossroads of carbon (C) and nitrogen (N) metabolism. nih.govnih.gov It serves as a precursor for the biosynthesis of several essential amino acids (lysine, threonine, methionine, and isoleucine) and other vital compounds like nucleotides. nih.govnih.gov Using L-Aspartic Acid (3-13C) as a tracer enables researchers to follow these critical biosynthetic pathways and understand their regulation.
The assimilation of inorganic carbon (from CO2) and nitrogen (from nitrate (B79036) or ammonium) is fundamental to plant growth. nih.govoup.com L-aspartate plays a key role in linking these two processes. nih.gov The carbon skeleton of aspartate is derived from the TCA cycle intermediate oxaloacetate, while its amino group comes from assimilated nitrogen via transamination from glutamate. oup.com
Isotope tracing studies can elucidate:
The flow of newly fixed carbon from photosynthesis into the TCA cycle and subsequently into the amino acid pool via oxaloacetate and aspartate. nih.gov
The partitioning of assimilated nitrogen into different amino acids. L-aspartate and its amide, asparagine, are significant compounds for nitrogen transport and storage within the plant. nih.gov
The interaction between C and N metabolism , as the availability of carbon skeletons from photosynthesis is essential for assimilating nitrogen into amino acids. researchgate.net Under elevated CO2, for example, changes in carbon fixation can alter the C:N ratio and impact nitrogen assimilation pathways. mdpi.com
Plants respond to environmental stresses (e.g., heat, drought, salinity, pathogens) by reconfiguring their metabolism. nih.gov L-aspartate and its derivatives are deeply involved in these stress responses. nih.govmdpi.com Isotopic labeling with L-Aspartic Acid (3-13C) can help track the metabolic shifts that contribute to stress tolerance.
Research has shown that under various stress conditions, the levels of aspartate and related metabolites can change significantly. mdpi.com For example:
In response to heat stress, exogenous application of aspartate has been shown to enhance tolerance in perennial ryegrass by boosting the content of key organic acids in the TCA cycle, such as citrate and oxaloacetate, indicating an activation of respiratory metabolism to provide energy for defense and repair. mdpi.com
During interactions with pathogens, significant changes in the levels of aspartate-related amino acids are observed, highlighting aspartate's role as a mediator in defense regulation. mdpi.com
Under salinity stress, the accumulation of aspartate and other amino acids contributes to osmotic adjustment, helping to protect cellular structures. mdpi.com
The following table summarizes the observed changes in key metabolites related to the aspartate pathway in perennial ryegrass under heat stress, following treatment with aspartate.
| Metabolite Class | Specific Metabolite | Change under Heat Stress (with Aspartate treatment) |
| Amino Acids | Valine, Leucine | Increased mdpi.com |
| TCA Cycle Intermediates | Citrate, Ketoglutarate, Oxaloacetate | Increased mdpi.com |
Microbial Metabolism and Industrial Biotechnology
Microorganisms are widely used in industrial biotechnology for the production of chemicals, enzymes, and pharmaceuticals. Understanding and engineering microbial metabolism is key to improving the efficiency of these processes. L-aspartic acid is a significant compound in this field, both as a product and as a key intermediate in cellular metabolism.
Tracing studies with L-Aspartic Acid (3-13C) can be applied to:
Optimize Amino Acid Production: L-aspartic acid itself is produced industrially using microorganisms like Corynebacterium glutamicum or Brevibacterium flavum. researchgate.net Isotope analysis can help identify metabolic bottlenecks and optimize production strains and fermentation conditions.
Understand Metabolism in Industrial Microbes: In winemaking, lactic acid bacteria such as Oenococcus oeni are crucial for malolactic fermentation. Studies have shown that high concentrations of L-aspartic acid can impact the growth of O. oeni and alter its metabolism of D-glucose, leading to an overproduction of acetic acid. nih.gov Tracing the metabolic fate of aspartate's carbon could clarify the precise enzymatic steps affected.
Study Nitrogen Metabolism: Many microorganisms secrete proteases to break down external proteins into usable nitrogen sources. nih.gov Aspartate is a key entry point for assimilated nitrogen into the central metabolism of many microbes. L-Aspartic Acid (3-13C) can be used to trace the flow of nitrogen-assimilated carbon through various biosynthetic pathways.
Study of Endosymbiont-Host Metabolic Interactions
Endosymbiotic relationships, where one organism lives within another, often involve intricate metabolic crosstalk and nutrient exchange. Quantifying the flow of metabolites between the host and the symbiont is essential for understanding the functional basis of these partnerships. ¹³C-MFA, utilizing tracers like L-Aspartic Acid (3-¹³C), is a key technique for dissecting these complex interactions.
When L-Aspartic Acid (3-¹³C) is introduced to an endosymbiotic system, the ¹³C label can be traced as it moves through shared or distinct metabolic pathways of the host and the symbiont. L-aspartate is a central metabolite that can be converted into several other key compounds, including other amino acids and intermediates of the tricarboxylic acid (TCA) cycle. By analyzing the isotopic enrichment patterns in metabolites isolated from both the host and the symbiont, researchers can map the direction and magnitude of nutrient exchange. For instance, if the host provides the symbiont with aspartate, the ¹³C label will appear in symbiont-specific downstream products. Conversely, if the symbiont synthesizes and exports aspartate or its derivatives to the host, labeled compounds will be detected in host tissues.
This methodology allows for the elucidation of:
Nutrient Provisioning: Determining which partner synthesizes essential compounds.
Metabolic Dependencies: Identifying pathways that are active in only one partner, indicating a reliance on the other.
Waste Recycling: Tracing how metabolic byproducts from one partner are utilized by the other.
| Metabolite Analyzed | Hypothetical Scenario | Expected Location of ¹³C Label | Metabolic Inference |
|---|---|---|---|
| L-Lysine | Host provides aspartate to symbiont for lysine (B10760008) synthesis. | Symbiont | Host-to-symbiont nutrient transfer. |
| Fumarate (B1241708) (TCA Cycle) | Symbiont metabolizes aspartate and releases TCA intermediates to host. | Host | Symbiont supports host energy metabolism. |
| Pyrimidines | Host utilizes symbiont-derived aspartate for nucleotide synthesis. | Host | Symbiont contributes to host nucleic acid synthesis. nih.gov |
| L-Threonine | Both host and symbiont synthesize threonine from their own aspartate pools. | Host and Symbiont | Parallel and independent biosynthetic pathways. |
Role in Production of Industrially Relevant Compounds and Derivatives
Metabolic engineering of microorganisms like Corynebacterium glutamicum and Escherichia coli is widely used for the industrial-scale production of valuable chemicals, including amino acids. mdpi.com L-aspartic acid is a key precursor for the biosynthesis of the "aspartate family" of amino acids, which includes L-lysine, L-threonine, L-methionine, and L-isoleucine. These compounds have significant applications in the food, feed, and pharmaceutical industries. mdpi.comnih.gov
¹³C-Metabolic Flux Analysis (¹³C-MFA) using L-Aspartic Acid (3-¹³C) is instrumental in optimizing these production processes. By feeding the labeled substrate to production strains, researchers can:
Quantify Flux Distribution: Determine how much of the metabolic flux from aspartate is directed towards the target compound versus competing pathways.
Validate Genetic Engineering Strategies: Assess the effectiveness of genetic modifications (e.g., gene overexpression or knockout) designed to reroute metabolic flux and enhance productivity. nih.govmdpi.com
For example, in the production of L-lysine, L-aspartate is the starting point for a multi-step enzymatic pathway. nih.govresearchgate.net By tracing the ¹³C label from L-Aspartic Acid (3-¹³C), engineers can measure the efficiency of each conversion step. If the label accumulates in an intermediate metabolite, it indicates a bottleneck at the subsequent enzymatic reaction, guiding further strain improvement efforts. This empirical, data-driven approach is crucial for the rational design of high-yield microbial cell factories. mdpi.commdpi.com
| Target Compound | Key Enzyme for ¹³C Tracer Analysis | Industrial Relevance | Information Gained from ¹³C-MFA |
|---|---|---|---|
| L-Lysine | Aspartokinase (AK) | Essential amino acid used extensively as an animal feed additive. nih.gov | Quantifies the initial carbon commitment from aspartate into the lysine-specific branch of the pathway. nih.gov |
| L-Threonine | Homoserine dehydrogenase | Used in animal feed, food supplements, and pharmaceuticals. | Measures flux towards threonine and isoleucine synthesis versus the competing methionine pathway. |
| L-Methionine | Homoserine O-succinyltransferase | Crucial additive in poultry feed. nih.gov | Assesses the efficiency of the pathway branch leading exclusively to methionine. |
| L-Pipecolic Acid | Lysine cyclodeaminase (LCD) | Precursor for various pharmaceuticals, including anticancer agents and immunosuppressants. nih.gov | Traces the direct, one-step conversion from lysine (derived from labeled aspartate) to L-pipecolic acid. nih.gov |
Theoretical and Computational Approaches in Isotope Tracing with L Aspartic Acid 3 13c
Metabolic Flux Analysis (MFA) Modeling with ¹³C Labeling Data
Metabolic Flux Analysis (MFA) is a powerful computational technique used to quantify the rates (fluxes) of reactions within a metabolic network at a steady state. creative-proteomics.comnih.gov The methodology relies on creating a stoichiometric model of the metabolic pathways and then constraining this model with experimentally measured data, such as substrate uptake and product secretion rates. nih.gov The inclusion of ¹³C labeling data significantly enhances the resolution of MFA, allowing for the determination of fluxes that are otherwise unresolvable, such as those in parallel pathways or metabolic cycles. nih.gov
When a ¹³C-labeled substrate like L-Aspartic Acid (3-¹³C) is introduced, or more commonly, when a primary carbon source like [1,2-¹³C] glucose is used, the ¹³C label propagates through the metabolic network. The specific distribution of ¹³C atoms in downstream metabolites, known as mass isotopomer distributions (MIDs), is measured. These MIDs are a direct function of the active metabolic pathways.
In the context of L-Aspartic Acid, its carbon skeleton is directly derived from oxaloacetate. Therefore, analyzing the ¹³C labeling pattern of proteinogenic aspartate provides a readout of the labeling state of the oxaloacetate pool. This is crucial for quantifying fluxes related to:
TCA Cycle Activity: The scrambling of carbons within the symmetric succinate (B1194679) and fumarate (B1241708) molecules in the TCA cycle influences the labeling of oxaloacetate and, consequently, aspartate.
Anaplerotic Reactions: Fluxes that replenish TCA cycle intermediates, such as the reaction catalyzed by pyruvate (B1213749) carboxylase (which produces oxaloacetate from pyruvate), directly impact the labeling of the oxaloacetate pool.
Cataplerotic Reactions: Fluxes that draw intermediates out of the TCA cycle are also reflected in the labeling patterns.
The modeling process involves iteratively simulating the expected labeling patterns for a given set of metabolic fluxes and comparing them to the experimentally measured data. The fluxes are adjusted until the difference between the simulated and experimental data is minimized, yielding a best-fit flux map.
Table 1: Theoretical ¹³C Labeling of Aspartate from Different Labeled Precursors and Pathways
This table illustrates how the labeling pattern of Aspartate (derived from Oxaloacetate) is influenced by the initial labeled substrate and the activity of key metabolic pathways. The numbers (C1 to C4) represent the carbon positions in Aspartate/Oxaloacetate.
| Labeled Substrate | Active Pathway(s) | C1 (COO-) | C2 (CH-NH2) | C3 (CH2) | C4 (COO-) | Rationale |
| [1-¹³C] Glucose | Glycolysis -> PDH -> TCA Cycle | Unlabeled | Labeled | Labeled | Unlabeled | Glycolysis produces [3-¹³C] Pyruvate. PDH produces [2-¹³C] Acetyl-CoA. The first turn of the TCA cycle labels C2 and C3 of Oxaloacetate. |
| [U-¹³C₃] Pyruvate | Pyruvate Carboxylase (PC) | Labeled | Labeled | Labeled | Unlabeled | PC directly converts [U-¹³C₃] Pyruvate to [1,2,3-¹³C] Oxaloacetate. |
| [U-¹³C₃] Pyruvate | PDH -> TCA Cycle | Labeled | Labeled | Labeled | Labeled | PDH produces [U-¹³C₂] Acetyl-CoA, leading to fully labeled Oxaloacetate after multiple turns of the TCA cycle. |
| [3-¹³C] Aspartate | Tracer Input | Unlabeled | Unlabeled | Labeled | Unlabeled | Direct measurement of the tracer before significant metabolic conversion. |
Isotopic Non-Stationary Metabolic Flux Analysis Frameworks
A key assumption in classical ¹³C-MFA is that the system is in both a metabolic and isotopic steady state, meaning that fluxes, metabolite concentrations, and the isotopic labeling of metabolites are all constant over time. nih.gov However, achieving isotopic steady state can be slow, especially in organisms with large metabolite pools or slow growth rates, such as mammalian cells. vanderbilt.edu
Isotopically Non-Stationary Metabolic Flux Analysis (INST-MFA) is a more advanced framework that overcomes this limitation. nih.govnih.gov INST-MFA models the dynamic changes in metabolite labeling patterns before the system reaches isotopic steady state. osti.gov This is achieved by solving a system of ordinary differential equations that describe the time-dependent labeling of network metabolites. osti.gov
The primary advantages of INST-MFA include:
Shorter Experimental Times: Experiments can be conducted over minutes to hours rather than requiring multiple cell doublings. vanderbilt.edu
Increased Flux Resolution: The transient labeling data is richer in information and can provide better precision for estimating certain fluxes, especially reversible exchange fluxes. nih.gov
Metabolite Pool Size Estimation: INST-MFA can be used to estimate the intracellular pool sizes of metabolites, which influence the rate of label incorporation. nih.gov
In this framework, the rate at which the ³-carbon of L-Aspartic Acid becomes labeled over time after the introduction of a ¹³C tracer provides critical information. This dynamic data constrains the computational model more stringently than a single steady-state measurement, allowing for a more accurate and detailed picture of metabolic activity. nih.gov
Table 2: Comparison of Steady-State MFA and INST-MFA for Analyzing L-Aspartic Acid Labeling
| Feature | Steady-State MFA (SS-MFA) | Isotopic Non-Stationary MFA (INST-MFA) |
| Experimental Time | Long (requires isotopic equilibrium) | Short (measures transient phase) |
| Primary Data Input | Mass Isotopomer Distribution (MID) at a single time point (steady state). | Time-course of MIDs for Aspartate and other metabolites. |
| Information Gained from Aspartate | Provides a time-averaged view of fluxes contributing to the oxaloacetate pool. | Reveals the kinetics of label incorporation into the oxaloacetate pool. |
| Model Complexity | Algebraic equations relating fluxes to steady-state MIDs. | System of ordinary differential equations (ODEs) describing dynamic labeling. |
| Parameter Estimation | Primarily estimates net and exchange fluxes. | Can estimate net fluxes, exchange fluxes, and metabolite pool sizes. |
| Applicability | Best for fast-growing microorganisms under constant conditions. | Ideal for systems that label slowly (e.g., mammalian cells) or are in dynamic states. nih.gov |
Advanced Computational Tools for Data Integration, Visualization, and Interpretation
The complexity of MFA and INST-MFA necessitates the use of specialized software packages that can handle model construction, data processing, flux estimation, and results visualization. nih.gov These tools provide the computational backbone for translating complex isotopomer data from metabolites like L-Aspartic Acid (3-¹³C) into quantitative flux maps.
Key functionalities of these software tools include:
Model Building: Allowing users to define metabolic networks, including reaction stoichiometry and carbon atom transitions.
Simulation: Simulating the expected mass isotopomer distributions for a given flux map and tracer input.
Parameter Estimation: Using numerical optimization algorithms to find the flux values that best fit the experimental data.
Statistical Analysis: Performing goodness-of-fit tests and calculating confidence intervals for the estimated fluxes.
Data Visualization: Generating graphical representations of flux maps, which are essential for interpretation. nih.gov
Several software packages are widely used in the field, each with specific strengths. For instance, INCA is a MATLAB-based tool capable of both steady-state and non-stationary MFA. nih.gov13CFLUX2 is a high-performance software suite designed for complex, large-scale MFA studies. oup.comnih.gov For visualization, Omix is a powerful tool that can map flux data and other omics information onto high-quality metabolic network diagrams, facilitating intuitive interpretation of results. omix-visualization.comomix.bio
Table 3: Prominent Computational Tools for ¹³C-MFA and INST-MFA
| Software Tool | Primary Function | Key Features Relevant to Aspartate Tracing | Platform |
| INCA (Isotopomer Network Compartmental Analysis) | MFA & INST-MFA | User-friendly interface for model building; can regress multiple dynamic labeling datasets simultaneously; supports MS and NMR data integration. nih.govnih.gov | MATLAB |
| 13CFLUX2 | High-Performance MFA | Highly efficient for large-scale models; uses a specialized XML language (FluxML) for model definition; supports high-performance computing clusters. oup.comresearchgate.netfz-juelich.de | C++, Linux/Unix |
| Omix | Data Visualization | Creates high-quality, interactive metabolic maps; visualizes flux data directly on pathways; scriptable for custom visualizations. nih.govomix-visualization.comomix.bio | Java |
| Metran | MFA & Experimental Design | A suite of tools for flux estimation and statistical analysis; includes features for designing optimal labeling experiments. | C++, MATLAB |
Future Directions and Emerging Research Avenues for L Aspartic Acid 3 13c Studies
Integration with Multi-Omics Data for Systems-Level Metabolic Understanding
A significant future direction lies in the integration of L-Aspartic Acid (3-13C) tracing data with other high-throughput "omics" datasets, such as transcriptomics, proteomics, and genomics. This multi-omics approach provides a holistic view of cellular physiology, moving beyond the analysis of a single molecular layer to understand how different biological processes interact. mixomics.orgnih.gov By correlating the metabolic fate of the 13C label with changes in gene expression and protein abundance, researchers can build more comprehensive and predictive models of metabolic networks. researchgate.net
For instance, tracing L-Aspartic Acid (3-13C) can quantify its flux into nucleotide synthesis. nih.gov Integrating this metabolomic data with transcriptomic data can reveal how the expression of genes encoding enzymes in the nucleotide synthesis pathway is regulated in response to metabolic demand. Similarly, combining tracer data with proteomics can confirm whether changes in gene expression translate to altered protein levels, providing a more complete picture of metabolic regulation.
This integrated strategy is crucial for understanding complex diseases like cancer and neurodegenerative disorders, where metabolic reprogramming is a key feature. nih.gov By applying multi-omics analysis to disease models, researchers can identify key molecular drivers and novel therapeutic targets within the interconnected pathways of cellular metabolism. mixomics.orgnih.gov
Table 1: Illustrative Multi-Omics Integration with L-Aspartic Acid (3-13C) Tracing
| Omics Layer | Data Acquired | Biological Question Addressed | Potential Insight from Integration |
|---|---|---|---|
| Metabolomics (with L-Aspartic Acid (3-13C)) | Flux of 13C into downstream metabolites (e.g., purines, pyrimidines, asparagine). | Which pathways utilize aspartate under specific conditions? | Correlating metabolic flux with gene/protein levels to identify regulatory control points. |
| Transcriptomics | mRNA expression levels of enzymes in aspartate-related pathways. | How are metabolic pathway genes regulated at the transcriptional level? | Determine if increased metabolic flux is preceded or accompanied by upregulation of pathway-specific genes. |
| Proteomics | Abundance of enzymes and transporters involved in aspartate metabolism. | Do changes in gene expression translate to functional protein levels? | Confirm that transcriptional changes result in altered enzyme concentrations that drive observed metabolic fluxes. |
| Genomics | Genetic mutations in metabolic enzymes. | How do genetic variations impact metabolic function? | Link specific mutations to altered L-Aspartic Acid (3-13C) flux, explaining congenital metabolic disorders. |
Development of Novel Isotopic Labeling Strategies for Enhanced Specificity
Future research will also benefit from the development of more sophisticated isotopic labeling strategies involving L-Aspartic Acid (3-13C). While single-isotope labeling is informative, multi-isotope or positional labeling can provide deeper insights into complex metabolic reactions. Methodologies such as residue-specific isotope labeling, where specific amino acids are isotopically enriched, are crucial for applications in nuclear magnetic resonance (NMR) and mass spectrometry-based proteomics. rsc.org
Emerging strategies may include:
Dual-Labeling Approaches: Using L-Aspartic Acid labeled with both 13C at the 3-position and 15N on the amino group. This allows for the simultaneous tracing of both the carbon skeleton and the nitrogen atom, which is critical for studying processes like transamination and urea (B33335) cycle dynamics. nih.gov
Dynamic Stable Isotope-Resolved Metabolomics (D-SIRM): This involves introducing L-Aspartic Acid (3-13C) and monitoring the rate of label incorporation into downstream metabolites over time. This technique provides quantitative data on the kinetics of metabolic pathways, offering a more dynamic view than steady-state analysis.
Combination with other Tracers: Employing L-Aspartic Acid (3-13C) in conjunction with other labeled substrates, such as 13C-glucose or 15N-glutamine. This allows for the dissection of how different nutrient sources contribute to shared metabolic pools, providing a clearer picture of metabolic flexibility and substrate preference.
These advanced labeling techniques will help to minimize the issue of metabolic scrambling, where the isotopic label is distributed across multiple molecules, complicating data interpretation. rsc.org By designing more specific labeling schemes, researchers can isolate and accurately quantify the flux through specific biochemical pathways. whiterose.ac.uk
Advancements in High-Resolution Analytical Technologies for Quantitative Tracing
The ability to precisely detect and quantify L-Aspartic Acid (3-13C) and its metabolic products is fundamental to its utility as a tracer. Ongoing advancements in high-resolution analytical technologies, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are continuously pushing the boundaries of metabolic research. isotope.com
Future developments are expected in:
Mass Spectrometry: The increasing resolution and sensitivity of instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers allow for the confident identification of labeled metabolites even in complex biological samples. acs.org Improved liquid chromatography (LC) methods preceding MS analysis enhance the separation of isomeric compounds, which is critical for distinguishing between metabolites with the same mass but different structures. acs.orgthermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Higher-field NMR magnets and cryogenic probes enhance sensitivity and spectral dispersion, enabling the detection of lower-abundance metabolites and the resolution of 13C signals in specific molecular positions. This provides unique information on intramolecular metabolic processing that is often inaccessible by MS alone. ckisotopes.com
Imaging Techniques: The integration of mass spectrometry with imaging technologies (e.g., MALDI-MS imaging) has the potential to visualize the spatial distribution of L-Aspartic Acid (3-13C) and its labeled derivatives within tissues and even single cells. This would provide unprecedented insight into metabolic heterogeneity in different cell types or anatomical regions.
These technological improvements will enable more accurate and comprehensive quantification of isotopic enrichment, allowing for the construction of more robust and reliable metabolic flux models.
Exploration of L-Aspartic Acid (3-13C) in Emerging Biological Models and Pathways
While much has been learned from studies in traditional cell culture and animal models, the future of L-Aspartic Acid (3-13C) research involves its application in emerging biological systems that more accurately recapitulate human physiology and disease.
Key areas for future exploration include:
Organoid and 3D Culture Systems: These models mimic the structure and function of human organs, providing a more physiologically relevant context to study tissue-specific aspartate metabolism compared to conventional 2D cell cultures.
Single-Cell Metabolomics: The application of tracer studies at the single-cell level is a burgeoning field. Using L-Aspartic Acid (3-13C) to probe metabolic heterogeneity within a population of cells could reveal rare cell populations with distinct metabolic phenotypes that drive disease progression.
Host-Microbe Interactions: The gut microbiome plays a critical role in host metabolism. frontiersin.org Tracing the fate of L-Aspartic Acid (3-13C) can help elucidate how it is metabolized by gut microbes and how microbial metabolites of aspartate, in turn, influence host physiology and immunity.
Immunometabolism: Aspartate metabolism is increasingly recognized as vital for immune cell function, including proliferation and effector functions. researchgate.net Using L-Aspartic Acid (3-13C) to trace metabolic reprogramming in immune cells during activation or in the tumor microenvironment will be a critical area of research.
By applying this powerful metabolic tracer to these novel models and pathways, researchers can uncover new roles for aspartate in health and disease, paving the way for innovative diagnostic and therapeutic strategies.
Q & A
Basic Research Questions
Q. What is the significance of isotopic labeling at the C3 position in L-aspartic acid for metabolic flux analysis?
- Methodological Answer: The ¹³C label at the C3 position enables precise tracking of aspartate’s incorporation into metabolic pathways, such as the tricarboxylic acid (TCA) cycle or amino acid biosynthesis. Isotopic enrichment at this position allows researchers to quantify metabolic flux using techniques like ¹³C-NMR or mass spectrometry. For example, in microbial studies, labeled aspartate can reveal carbon redistribution during fermentation .
- Data Considerations: Ensure isotopic purity (≥99% ¹³C) to avoid dilution effects, as contaminants may skew flux calculations .
Q. How does isotopic labeling affect the interpretation of NMR data for L-aspartic acid?
- Methodological Answer: ¹³C-labeled aspartic acid produces distinct NMR signals at the C3 position, enabling researchers to distinguish it from unlabeled molecules. Use heteronuclear single quantum coherence (HSQC) spectroscopy to resolve overlapping peaks in complex biological mixtures. Reference databases like the NIST Chemistry WebBook for baseline comparisons of chemical shifts .
- Experimental Design: Include control samples with unlabeled aspartic acid to validate signal assignments and minimize false positives .
Advanced Research Questions
Q. How can researchers optimize the synthesis of L-aspartic acid (3-13C) to minimize isotopic dilution during microbial fermentation?
- Methodological Answer:
- Step 1: Use auxotrophic microbial strains (e.g., E. coli lacking aspartate biosynthesis genes) to force reliance on exogenous ¹³C-labeled aspartate.
- Step 2: Monitor isotopic enrichment via LC-MS to ensure ≥99% ¹³C incorporation. Adjust fermentation conditions (e.g., pH, temperature) to optimize uptake rates.
- Step 3: Apply chemostat cultivation to maintain steady-state metabolic conditions, reducing isotopic dilution from endogenous synthesis .
- Data Contradictions: Discrepancies in enrichment levels may arise from incomplete auxotrophy or cross-feeding in co-cultures. Validate strain purity via genomic sequencing .
Q. What methodologies resolve contradictions in metabolic flux data derived from ¹³C-labeled aspartic acid?
- Methodological Answer:
- Approach 1: Combine ¹³C metabolic flux analysis (MFA) with genome-scale metabolic models (GEMs) to reconcile discrepancies. For example, inconsistencies in TCA cycle flux can be resolved by integrating extracellular metabolomics data .
- Approach 2: Use statistical tools like Monte Carlo sampling to quantify uncertainty in flux estimates. Report confidence intervals for key fluxes to improve reproducibility .
Q. How should researchers design experiments to study aspartic acid’s role in neurotransmitter synthesis using ¹³C labeling?
- Methodological Answer:
- Step 1: Administer ¹³C-labeled aspartic acid to neuronal cell cultures or model organisms (e.g., rodents) and track its conversion to glutamate or GABA via isotope ratio mass spectrometry (IRMS).
- Step 2: Use compartmentalized microfluidic devices to isolate synaptic vesicles and quantify isotopic enrichment in neurotransmitter pools.
- Step 3: Validate findings with genetic knockouts (e.g., glutamate decarboxylase-deficient models) to confirm pathway specificity .
Data Presentation and Reproducibility
Q. What are the best practices for reporting isotopic purity and analytical data in publications?
- Methodological Answer:
- Guideline 1: Include a detailed "Materials and Methods" section specifying the isotopic purity (e.g., ≥99 atom% ¹³C), supplier (e.g., Cambridge Isotope Laboratories), and analytical methods (e.g., HPLC-MS/MS parameters).
- Guideline 2: Provide raw NMR or MS spectra in supplementary materials, annotated with peak assignments and signal-to-noise ratios .
- Reproducibility Tip: Share datasets via repositories like Zenodo or Figshare, using DOIs for persistent access .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
